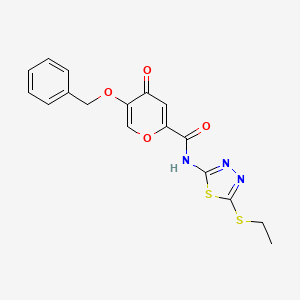
5-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O4S2 and its molecular weight is 389.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that combines a pyran ring with a thiadiazole moiety. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- A benzyloxy group
- An ethylthio substituent on the thiadiazole ring
- A pyran ring with a carboxamide functional group
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to antimicrobial or anticancer effects.
- Receptor Modulation : It may also interact with various receptors, altering cellular signaling pathways that are crucial for cell proliferation and survival.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effective inhibition against a range of bacterial and fungal pathogens.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 12.5 | E. coli |
| Similar Thiadiazole Derivative | 10.0 | S. aureus |
| Similar Thiadiazole Derivative | 15.0 | C. albicans |
These results indicate that compounds with similar structures can effectively combat various pathogens, suggesting potential therapeutic applications in treating infections.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that the compound can induce apoptosis in cancer cells by modulating key signaling pathways.
Case Study:
In one study, the compound was tested against human breast cancer cell lines (MCF-7). The results showed:
- IC50 Value : 20 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing an increase in early apoptotic cells.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thiadiazole ring via cyclization.
- Introduction of ethylthio and benzyloxy groups through nucleophilic substitution reactions.
- Final coupling to form the complete carboxamide structure.
Comparative Studies
Comparative studies with other thiadiazole derivatives reveal that modifications on the benzene ring significantly affect biological activity. For instance, electron-withdrawing groups enhance antimicrobial efficacy while certain substitutions may reduce anticancer activity.
属性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-2-25-17-20-19-16(26-17)18-15(22)13-8-12(21)14(10-24-13)23-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFOJVINZVUROP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













